

Spectroscopic Profile of 3-Bromo-4-iodopyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-4-iodopyridine

Cat. No.: B1523276

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of **3-Bromo-4-iodopyridine** (CAS No: 89167-19-1).^{[1][2]} As a halogenated pyridine derivative, this compound serves as a valuable building block in medicinal chemistry and materials science. Accurate and thorough spectroscopic analysis is paramount for confirming its structural integrity and purity. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established principles of spectroscopic interpretation and generalized experimental protocols. The data presented herein, derived from analysis of analogous compounds and predictive methodologies, serves as a foundational reference for researchers, scientists, and professionals in drug development.

Introduction and Molecular Structure

3-Bromo-4-iodopyridine is a disubstituted pyridine ring, a heterocyclic aromatic compound, featuring a bromine atom at the 3-position and an iodine atom at the 4-position. The precise arrangement of these bulky, electronegative halogen atoms significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule. Understanding these properties is crucial for reaction monitoring, quality control, and structural elucidation in synthetic applications.

The structural and electronic characteristics of halogenated pyridines are of significant interest in fields like crystal engineering and the study of non-covalent interactions.

Molecular Structure Diagram

To facilitate the discussion of spectroscopic data, the atoms in **3-Bromo-4-iodopyridine** are numbered according to IUPAC nomenclature as shown below.

Caption: Molecular structure of **3-Bromo-4-iodopyridine** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.^[3] For **3-Bromo-4-iodopyridine**, the distinct electronic environments of the three protons and five carbons on the pyridine ring give rise to a predictable set of signals. Due to the limited availability of direct experimental data, the following spectral information is predicted based on the analysis of its non-deuterated analog, 3-bromopyridine, and other substituted pyridines.^[4]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at the C2, C5, and C6 positions.

Proton Position	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H2	~8.7 - 8.9	Singlet (s) or narrow doublet	~2.0 (meta coupling to H6)
H6	~8.5 - 8.7	Doublet (d)	~5.0 (ortho coupling to H5)
H5	~7.2 - 7.4	Doublet (d)	~5.0 (ortho coupling to H5)

- **Causality of Chemical Shifts:** The protons adjacent to the electronegative nitrogen atom (H2 and H6) are significantly deshielded and thus appear at a higher chemical shift (downfield). The H2 proton is expected to be the most downfield due to the proximity of both the nitrogen and the bromine atom. The H5 proton is the most upfield, being furthest from the nitrogen and influenced by the electron-donating effect (through resonance) of the halogens.

- **Coupling Patterns:** The ortho-coupling between H5 and H6 will result in both signals appearing as doublets with a coupling constant (J) of approximately 5.0 Hz. The H2 proton, lacking an ortho or meta proton neighbor other than H6, is expected to appear as a singlet or a very narrow doublet due to four-bond coupling.

Predicted ^{13}C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum will display five signals for the five carbon atoms of the pyridine ring.

Carbon Position	Predicted Chemical Shift (δ , ppm)
C2	~150 - 155
C3	~120 - 125
C4	~95 - 100
C5	~130 - 135
C6	~148 - 152

- **Influence of Substituents:** The chemical shifts of C3 and C4 are directly influenced by the attached halogens. The carbon bearing the iodine (C4) is expected to be significantly shielded (shifted upfield) due to the "heavy atom effect". The carbon attached to bromine (C3) will also be shifted relative to an unsubstituted pyridine. The carbons adjacent to the nitrogen (C2 and C6) will appear downfield.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the reproducibility and quality of NMR data.^[4]

- **Sample Preparation:** Accurately weigh 5-10 mg of **3-Bromo-4-iodopyridine** for ^1H NMR or 20-30 mg for ^{13}C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- d , CDCl_3 , or Dimethyl sulfoxide- d_6 , $\text{DMSO}-d_6$) in a clean vial.^{[4][5]}
- **Homogenization:** Gently vortex the vial to ensure the sample is fully dissolved.^[4]
- **Transfer:** Filter the solution into a clean 5 mm NMR tube.

- Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[5]
- Acquisition: Place the sample in the NMR spectrometer.
 - For ^1H NMR: Utilize a standard single-pulse experiment. Acquire 16 to 64 scans with a relaxation delay of 1-2 seconds.[4]
 - For ^{13}C NMR: Employ a standard proton-decoupled single-pulse experiment. Due to the low natural abundance of ^{13}C , 1024 or more scans are typically required, with a relaxation delay of 2 seconds.[4]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **3-Bromo-4-iodopyridine** is expected to be dominated by vibrations associated with the aromatic pyridine ring and the carbon-halogen bonds.

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Intensity
3100 - 3000	Aromatic C-H stretch	Medium
1600 - 1550	Aromatic C=C and C=N ring stretching	Strong
1470 - 1400	Aromatic C=C and C=N ring stretching	Strong
1100 - 1000	In-plane C-H bending	Medium
850 - 750	Out-of-plane C-H bending	Strong
Below 700	C-Br and C-I stretching	Medium-Strong

- Interpretation: The presence of the pyridine ring is confirmed by the characteristic C-H stretching vibrations above 3000 cm^{-1} and the strong ring stretching absorptions in the $1600\text{--}1400\text{ cm}^{-1}$ region.[6] The specific pattern of out-of-plane C-H bending bands in the

fingerprint region (below 900 cm^{-1}) is diagnostic of the substitution pattern on the aromatic ring. The carbon-halogen stretching vibrations for C-Br and C-I are expected at lower wavenumbers, typically below 700 cm^{-1} .^[7]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid samples.^{[8][9]}

- **Background Spectrum:** Ensure the ATR crystal (e.g., diamond or ZnSe) is clean and collect a background spectrum.^{[10][11]} This accounts for any atmospheric or instrumental interferences.
- **Sample Application:** Place a small amount of solid **3-Bromo-4-iodopyridine** powder directly onto the ATR crystal.^[10]
- **Apply Pressure:** Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.^[11]
- **Data Collection:** Acquire the sample spectrum. Typically, 32 or 64 scans are co-added at a resolution of 4 cm^{-1} to obtain a high-quality spectrum.^[12]
- **Cleaning:** After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For **3-Bromo-4-iodopyridine**, the most distinctive feature will be the isotopic pattern of the molecular ion due to the presence of bromine.

Predicted Mass Spectrum Data

Feature	Expected m/z (Mass-to-Charge Ratio)	Interpretation
Molecular Formula	C ₅ H ₃ BrIN	-
Molecular Weight	283.89 g/mol	-
[M] ⁺ • (Molecular Ion)	283, 285	The molecular ion will appear as a doublet of two peaks with a ~1:1 intensity ratio, separated by 2 m/z units. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹ Br and ⁸¹ Br). [13] [14]
[M-Br] ⁺	204	A significant fragment resulting from the loss of a bromine radical.
[M-I] ⁺	156, 158	A fragment from the loss of an iodine radical. This fragment will still show the 1:1 bromine isotope pattern.
[C ₅ H ₃ N] ⁺ •	77	Loss of both halogen atoms.

- **Fragmentation Logic:** In mass spectrometry, the initial molecule is ionized to form a molecular ion (M⁺•), which can then break apart into smaller, charged fragments. The analysis of these fragmentation patterns helps to confirm the molecular structure.[\[15\]](#)[\[16\]](#) The carbon-halogen bonds are relatively weak and prone to cleavage, leading to the expected loss of Br• or I• radicals.

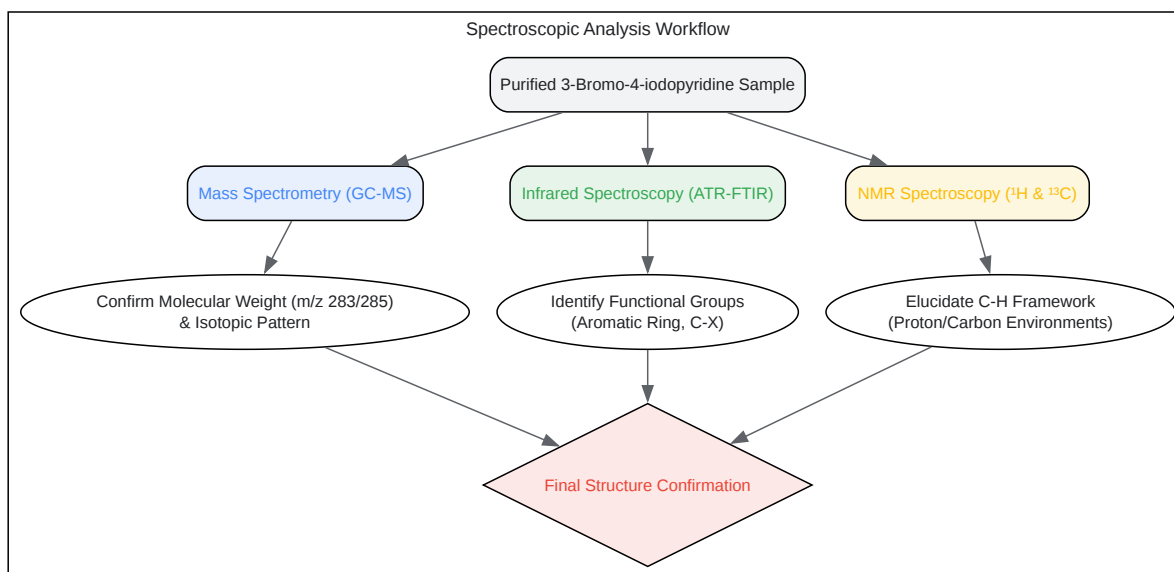
Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like **3-Bromo-4-iodopyridine**.[\[17\]](#)[\[18\]](#)

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[\[19\]](#)
- **Injection:** Inject a small volume (typically 1 μ L) of the solution into the GC inlet, which is heated to vaporize the sample.[\[20\]](#)
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.[\[18\]](#)
- **Ionization:** As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecules, causing ionization and fragmentation.[\[18\]](#)
- **Mass Analysis:** The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum for the compound.

Integrated Spectroscopic Workflow

The confirmation of the structure of **3-Bromo-4-iodopyridine** relies on the synergistic interpretation of data from multiple spectroscopic techniques. The workflow below illustrates a logical approach to this process.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic characterization of **3-Bromo-4-iodopyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-4-iodopyridine | 89167-19-1 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. web.mit.edu [web.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine, 3-bromo- [webbook.nist.gov]
- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 9. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. savemyexams.com [savemyexams.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. scienceready.com.au [scienceready.com.au]
- 16. youtube.com [youtube.com]
- 17. zefsci.com [zefsci.com]
- 18. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 19. diverdi.colostate.edu [diverdi.colostate.edu]
- 20. Learn About GC/MS Analysis | Innovatech Labs [innovatechlabs.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-4-iodopyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1523276#spectroscopic-data-nmr-ir-ms-for-3-bromo-4-iodopyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com